N,N-dimethylmethanamine;oxolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

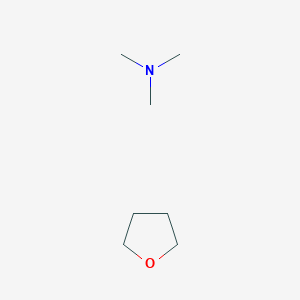

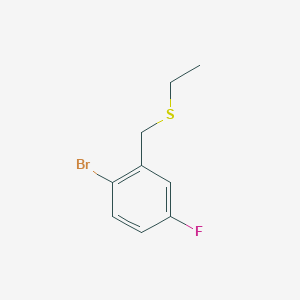

N,N-Dimethylmethanamine, also known as trimethylamine, and oxolane, commonly known as tetrahydrofuran (THF), are two distinct chemical compounds with unique properties and applications. N,N-Dimethylmethanamine is a tertiary amine with the chemical formula C3H9N, while oxolane is a cyclic ether with the chemical formula C4H8O. Both compounds are widely used in various scientific and industrial fields.

N,N-Dimethylmethanamine:

Synthetic Routes: N,N-Dimethylmethanamine can be synthesized through the reaction of methanol with ammonia in the presence of a catalyst. The reaction proceeds via the formation of methylamine intermediates.

Industrial Production: Commercial production of N,N-dimethylmethanamine involves the catalytic amination of methanol using ammonia under high pressure and temperature conditions.

Oxolane (Tetrahydrofuran):

Synthetic Routes: Oxolane is typically produced through the catalytic hydrogenation of furan, a process that involves the reduction of furan in the presence of a metal catalyst such as nickel or palladium.

Industrial Production: Industrial production of oxolane involves the hydrogenation of furan using high-pressure hydrogen gas and a suitable catalyst.

N,N-Dimethylmethanamine:

Oxidation: N,N-Dimethylmethanamine can be oxidized to form formaldehyde and dimethylamine.

Reduction: Reduction reactions involving N,N-dimethylmethanamine typically result in the formation of secondary amines.

Substitution: N,N-Dimethylmethanamine can undergo nucleophilic substitution reactions with various alkyl halides to form quaternary ammonium salts.

Oxolane (Tetrahydrofuran):

Oxidation: Oxolane can be oxidized to form gamma-butyrolactone (GBL) under controlled conditions.

Reduction: Reduction reactions involving oxolane are less common but can result in the formation of butane derivatives.

Substitution: Oxolane can undergo nucleophilic substitution reactions with various electrophiles to form substituted tetrahydrofurans.

N,N-Dimethylmethanamine:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Employed in the study of biological systems and as a component in biochemical assays.

Medicine: Utilized in the development of pharmaceuticals and as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Industry: Applied in the production of surfactants, pesticides, and other industrial chemicals.

Oxolane (Tetrahydrofuran):

Chemistry: Widely used as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds.

Biology: Employed in the extraction and purification of biomolecules.

Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.

Industry: Applied in the production of adhesives, coatings, and as a starting material for the synthesis of various polymers.

Mécanisme D'action

N,N-Dimethylmethanamine: The mechanism of action of N,N-dimethylmethanamine involves its interaction with biological targets such as enzymes and receptors. It acts as a ligand for certain receptors, modulating their activity and influencing physiological processes.

Oxolane (Tetrahydrofuran): Oxolane acts as a solvent by solvating various chemical species through its ether oxygen atom. Its ability to dissolve a wide range of compounds makes it a versatile solvent in chemical reactions and industrial processes.

N,N-Dimethylmethanamine:

Similar compounds include other tertiary amines such as triethylamine and N-methylmorpholine.

N,N-Dimethylmethanamine is unique in its ability to form quaternary ammonium salts through nucleophilic substitution reactions.

Oxolane (Tetrahydrofuran):

Similar compounds include other cyclic ethers such as dioxane and tetrahydropyran.

Oxolane is unique in its ability to dissolve both polar and nonpolar compounds, making it a highly versatile solvent.

Propriétés

IUPAC Name |

N,N-dimethylmethanamine;oxolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O.C3H9N/c1-2-4-5-3-1;1-4(2)3/h1-4H2;1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDNGTCNFHAVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C.C1CCOC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrano[3,2-a]carbazole, 3,11-dihydro-3,5-dimethyl-3-(4-methyl-3-penten-1-yl)-, (3S)-](/img/structure/B8079372.png)

![Methyl 3-[2-(aminomethyl)-3-methoxyphenoxy]-4-methoxybenzoate](/img/structure/B8079381.png)

![tert-Butyl [(6-hydrazino[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]carbamate](/img/structure/B8079388.png)